molecular formula C12H14FN B2613363 7-Fluoro-3-isobutyl-1H-indole CAS No. 1697462-78-4

7-Fluoro-3-isobutyl-1H-indole

Cat. No.: B2613363
CAS No.: 1697462-78-4
M. Wt: 191.249
InChI Key: ORIFHVPCFTVENL-UHFFFAOYSA-N
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Description

7-Fluoro-3-isobutyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-isobutyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and isobutyl bromide.

    Nucleophilic Substitution: The 7-fluoroindole undergoes a nucleophilic substitution reaction with isobutyl bromide in the presence of a strong base like potassium carbonate (K2CO3) or sodium hydride (NaH) to form 7-fluoro-3-isobutylindole.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-isobutyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into indoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+).

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

7-Fluoro-3-isobutyl-1H-indole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

    7-Fluoroindole: Lacks the isobutyl group, resulting in different chemical properties and biological activities.

    3-Isobutylindole: Lacks the fluorine atom, affecting its binding affinity and selectivity towards molecular targets.

    7-Fluoro-3-methylindole: Contains a methyl group instead of an isobutyl group, leading to variations in lipophilicity and bioactivity.

Uniqueness: 7-Fluoro-3-isobutyl-1H-indole is unique due to the combined presence of the fluorine atom and the isobutyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

7-fluoro-3-(2-methylpropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8(2)6-9-7-14-12-10(9)4-3-5-11(12)13/h3-5,7-8,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIFHVPCFTVENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CNC2=C1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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